molecular formula C12H13BrClNO B5330210 1-(3-bromophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride

1-(3-bromophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride

Cat. No.: B5330210
M. Wt: 302.59 g/mol
InChI Key: KAYMHEOUQKPZFD-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride is an organic compound that features a bromophenyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride typically involves the following steps:

    Formation of the bromophenyl intermediate: This can be achieved by brominating a phenyl compound using bromine or a brominating agent.

    Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the methanamine group:

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the bromophenyl group may yield a phenyl derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
  • 1-(3-fluorophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
  • 1-(3-methylphenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride

Uniqueness

1-(3-bromophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific halogen bonding interactions and may affect the compound’s pharmacokinetic properties.

Properties

IUPAC Name

1-(3-bromophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO.ClH/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12;/h1-7,14H,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYMHEOUQKPZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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